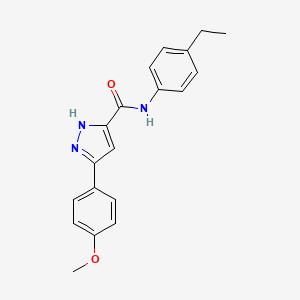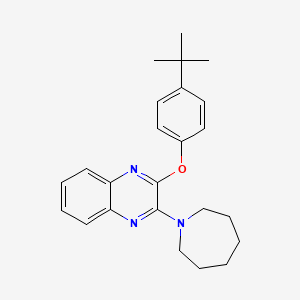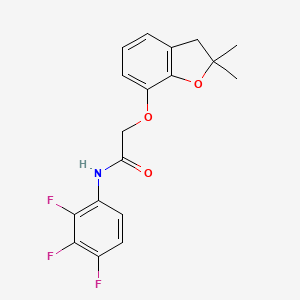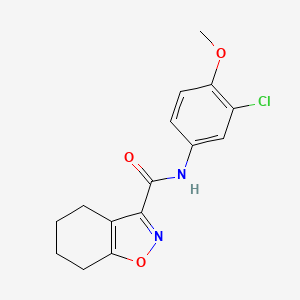
N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide, also known by its CAS number 53498-47-8, is a chemical compound with potential applications in various fields. It belongs to the class of pyrazole derivatives and exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:
The synthesis of N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide involves several steps. One common synthetic route includes the following:
-
Formation of the Pyrazole Ring:
- Start with 4-methoxybenzaldehyde and 4-ethylphenylhydrazine.
- React them under appropriate conditions (such as reflux in a suitable solvent) to form the pyrazole ring.
-
Carboxylation:
- Introduce the carboxamide group by reacting the pyrazole intermediate with an appropriate carboxylic acid derivative (e.g., acetyl chloride).
- This step yields this compound.
Industrial Production:
Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific industrial processes are proprietary and may not be widely disclosed.
Chemical Reactions Analysis
N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced.
Common Reagents and Conditions: These reactions typically involve reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts.
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biological Studies: It may interact with specific receptors or enzymes.
Industry: Its derivatives could serve as building blocks for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique, similar compounds include other pyrazole derivatives like N-phenylpyrazole and N-(4-methylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-3-13-4-8-15(9-5-13)20-19(23)18-12-17(21-22-18)14-6-10-16(24-2)11-7-14/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
WATZCDLYNHAZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-benzylpiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11280237.png)
![6-(sec-butylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11280241.png)
![N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B11280259.png)
![N~6~-(3-methoxypropyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11280277.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B11280293.png)
![N-(2,3-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B11280300.png)


![2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11280316.png)
![N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11280318.png)
![1-(3-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11280319.png)
![Methyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11280325.png)
![2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11280326.png)
